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molecular formula C8H13N3O2 B1349664 6-Amino-1-butyl-1H-pyrimidine-2,4-dione CAS No. 53681-49-5

6-Amino-1-butyl-1H-pyrimidine-2,4-dione

Cat. No. B1349664
M. Wt: 183.21 g/mol
InChI Key: MKBLKULBTBPLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04804664

Procedure details

To a solution of 46 g (0.55 mol) cyanoacetic acid and 100 ml of acetic anhydride was added 58 g (0.5 mol) of n-butylurea. The solution was stirred at 70° C. for 2 hours. After cooling white crystals were filtered off and washed with ethanol. Yield 68 g (74%) (VII). This was stirred in 500 ml of water and 20 ml of 5N NaOH was added in portions so the solution the whole time was basic. The reaction mixture was refluxed for 20 minutes and then neutralized with 5N HCl. After cooling, white crystals were filtered off. Yield 50.6 g (75%) (VIII), NMR.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4](O)=[O:5])#[N:2].[CH2:7]([NH:11][C:12]([NH2:14])=[O:13])[CH2:8][CH2:9][CH3:10]>C(OC(=O)C)(=O)C>[NH2:2][C:1]1[N:11]([CH2:7][CH2:8][CH2:9][CH3:10])[C:12](=[O:13])[NH:14][C:4](=[O:5])[CH:3]=1

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
58 g
Type
reactant
Smiles
C(CCC)NC(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling white crystals
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with ethanol
STIRRING
Type
STIRRING
Details
This was stirred in 500 ml of water
ADDITION
Type
ADDITION
Details
20 ml of 5N NaOH was added in portions so the solution the whole time
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
white crystals were filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=CC(NC(N1CCCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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